N2,N2-diethyl-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is a chemical compound with the molecular formula C8H13N5O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its nitro group attached to the pyrimidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives followed by alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in bulk quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N2,N2-diethyl-5-nitropyrimidine-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N2,N2-diethyl-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine: Similar structure but with methyl groups instead of ethyl groups.
6,6′-(Hydrazine-1,2-diyl)bis(5-nitropyrimidine-2,4-diamine): A hydrazine-bridged compound with similar nitro and pyrimidine groups.
Uniqueness
N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. The presence of the nitro group also imparts distinct properties that differentiate it from other similar compounds.
Biological Activity
N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H12N4O2 and a molar mass of 211.22 g/mol. The compound features a pyrimidine ring with a nitro group at the 5-position and two ethyl groups at the N2 position. This configuration contributes to its distinct chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and antimicrobial compound . The presence of the nitro group suggests possible redox activity, which can lead to the generation of reactive oxygen species (ROS) that may induce cellular damage or apoptosis in cancer cells.
- Redox Activity : The nitro group can participate in redox reactions, generating ROS that damage cellular components.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and potentially inhibiting cancer cell proliferation.
- Apoptosis Induction : By inducing oxidative stress within cells, the compound may trigger programmed cell death pathways.
Comparative Analysis with Similar Compounds
The table below compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N2,N2-dimethyl-5-nitropyrimidine-2,4-diamine | Contains two methyl groups instead of ethyl | Different steric effects and potential reactivity |
N2-methyl-5-nitropyrimidine-2,4-diamine | Contains one methyl group at N2 position | Simpler structure may affect solubility and reactivity |
5-nitropyrimidine-2,4-diamine | Lacks substitutions at N2 position | Basic structure without additional alkyl groups |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds with nitro groups exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism is believed to involve ROS generation leading to DNA damage and cell cycle arrest.
- Antimicrobial Properties : Research indicates that similar nitro-substituted pyrimidines have shown antimicrobial activity against various bacterial strains. The ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways is a common mechanism observed in these compounds.
- Synthesis and Structure–Activity Relationship (SAR) : The synthesis of this compound involves multi-step reactions that require precise control over conditions to achieve high yield and purity. Studies have indicated that variations in substituents significantly impact biological activity; for instance, altering the alkyl groups can enhance or diminish efficacy against targeted biological pathways.
Properties
Molecular Formula |
C8H13N5O2 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-N,2-N-diethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5O2/c1-3-12(4-2)8-10-5-6(13(14)15)7(9)11-8/h5H,3-4H2,1-2H3,(H2,9,10,11) |
InChI Key |
NYFSXBVXJYHCQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=N1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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